Vitamin E Nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

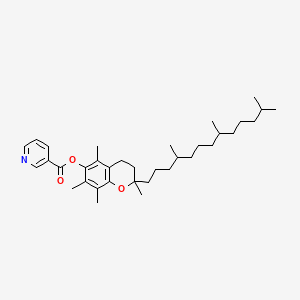

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCCTZZBYHQMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860600 | |

| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86362-36-9, 16676-75-8 | |

| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86362-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Endogenous Synthesis of α-Tocopheryl Nicotinate in Cardiac Tissue: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent metabolomic studies have unveiled the endogenous presence of α-tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin), within rat cardiac tissue. Notably, the concentration of this molecule is dramatically reduced in heart failure, suggesting a potential cardioprotective role and a regulated synthesis pathway. This technical guide synthesizes the current, albeit limited, understanding of this phenomenon. It outlines the evidence for its endogenous synthesis, discusses potential enzymatic mechanisms, presents the sparse quantitative data available, and proposes hypothetical signaling pathways and experimental approaches to further elucidate this novel area of cardiac biochemistry.

Introduction: The Emergence of an Endogenous Cardioprotective Molecule

α-Tocopherol is a potent lipophilic antioxidant that protects cell membranes from oxidative damage, a key pathological process in cardiovascular diseases. Nicotinic acid is a crucial co-factor in cellular redox reactions and also exhibits lipid-modulating properties. While the synthetic ester, α-tocopheryl nicotinate, has been available as a supplement, its formation within biological systems was, until recently, unconfirmed.

Groundbreaking research has now demonstrated that α-tocopheryl nicotinate is present in rat heart tissue, even when the diet is supplemented with α-tocopheryl acetate (B1210297) and niacin separately, not the pre-formed ester. This strongly indicates the existence of an endogenous enzymatic pathway for its synthesis within cardiac tissue. The observation that its levels are up to 30-fold lower in failing hearts underscores its potential significance in cardiac health and disease.

Quantitative Data on α-Tocopheryl Nicotinate in Cardiac Tissue

The available quantitative data on endogenous α-tocopheryl nicotinate is currently limited. The primary finding is a significant relative change in its concentration in pathological conditions.

| Condition | Tissue | Analyte | Relative Change | Analytical Method | Reference |

| Heart Failure | Rat Cardiac Tissue | α-Tocopheryl Nicotinate | 30-fold decrease | UPLC-MS | [1][2] |

Further research is critically needed to establish the absolute concentrations of α-tocopheryl nicotinate, α-tocopherol, and nicotinic acid in both healthy and diseased cardiac tissue to understand the stoichiometry and regulation of this pathway.

Proposed Enzymatic Synthesis

The precise enzyme responsible for the esterification of α-tocopherol and nicotinic acid in cardiomyocytes has not yet been identified. However, based on known biochemical reactions, lipases are the most probable candidates.

Hypothetical Reaction:

α-Tocopherol + Nicotinoyl-CoA → α-Tocopheryl Nicotinate + Coenzyme A

It is hypothesized that an intracellular lipase (B570770) or esterase, present in cardiomyocytes, catalyzes this reaction. The nicotinic acid would likely need to be activated to a thioester, such as Nicotinoyl-CoA, to provide the necessary energy for the ester bond formation.

Experimental Protocols

Quantification of α-Tocopheryl Nicotinate in Cardiac Tissue by UPLC-MS/MS

This protocol is a proposed method based on standard techniques for the analysis of lipid-soluble vitamins and their esters.

4.1.1. Tissue Homogenization and Extraction

-

Excise cardiac tissue and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen tissue (typically 50-100 mg).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) containing antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

-

Perform a liquid-liquid extraction using a solvent system appropriate for lipophilic molecules, such as hexane/isopropanol or chloroform/methanol.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the UPLC mobile phase.

4.1.2. UPLC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to aid in ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition for α-Tocopheryl Nicotinate: Precursor ion (m/z) → Product ion (m/z). Specific transitions would need to be determined using a pure standard.

-

Internal Standard: A stable isotope-labeled version of α-tocopheryl nicotinate would be ideal for accurate quantification.

-

-

Experimental Workflow Diagram

Potential Signaling Pathways

The signaling pathways that regulate the endogenous synthesis of α-tocopheryl nicotinate are currently unknown. Below are hypothetical pathways based on known cardiac signaling mechanisms that could influence the availability of substrates or the activity of a putative synthesizing enzyme.

Regulation of Substrate Availability

The synthesis of α-tocopheryl nicotinate is dependent on the intracellular concentrations of α-tocopherol and an activated form of nicotinic acid.

Hypothetical Regulatory Signaling Cascade

Cardiac stressors, such as ischemia-reperfusion injury or chronic pressure overload, activate a multitude of signaling cascades. These could potentially regulate the expression or activity of the enzyme responsible for α-tocopheryl nicotinate synthesis.

Future Directions and Conclusion

The discovery of endogenous α-tocopheryl nicotinate in cardiac tissue opens a new avenue of research in cardiovascular medicine. The significant decrease of this molecule in heart failure suggests it may be a part of an intrinsic protective mechanism. To advance this field, future research should focus on:

-

Identifying the synthesizing enzyme(s): Utilizing proteomic and genetic approaches to pinpoint the specific lipase or esterase in cardiomyocytes.

-

Accurate quantification: Developing and validating robust analytical methods to measure the absolute concentrations of α-tocopheryl nicotinate and its precursors in various cardiac conditions.

-

Elucidating regulatory pathways: Investigating the signaling cascades that control the synthesis and degradation of α-tocopheryl nicotinate.

-

Functional studies: Determining the precise molecular mechanisms by which α-tocopheryl nicotinate exerts its potential cardioprotective effects.

Understanding the endogenous synthesis and role of α-tocopheryl nicotinate could lead to novel therapeutic strategies aimed at preserving cardiac function and mitigating the progression of heart failure.

References

The Dual-Action Mechanism of Vitamin E Nicotinate in Mitigating Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E Nicotinate (B505614), an ester of α-tocopherol and nicotinic acid, presents a multifaceted approach to combating lipid peroxidation, a critical driver of cellular damage implicated in numerous pathological conditions. This technical guide delineates the intricate mechanisms through which this hybrid molecule exerts its protective effects. It leverages the potent chain-breaking antioxidant activity of the α-tocopherol moiety to directly neutralize lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation. Concurrently, the nicotinic acid component contributes to improved microcirculation and exhibits lipid-modulating properties. This document provides a comprehensive overview of the signaling pathways influenced by Vitamin E Nicotinate, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data from pertinent studies.

Introduction

Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can cause widespread cellular damage and contribute to the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders.

Vitamin E, a family of lipid-soluble antioxidants, is a primary defender against lipid peroxidation.[1] α-Tocopherol, the most biologically active form, functions as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the radical chain reaction.[2] this compound, also known as tocopheryl nicotinate, is a synthetic derivative that combines the antioxidant prowess of Vitamin E with the vasodilatory and lipid-lowering effects of nicotinic acid (niacin or Vitamin B3).[3] This dual functionality suggests a synergistic or enhanced therapeutic potential compared to its individual components.

Mechanism of Action in Lipid Peroxidation

The primary mechanism by which this compound combats lipid peroxidation is through the direct free radical scavenging activity of its α-tocopherol component.

Direct Free Radical Scavenging

The chromanol ring of α-tocopherol is the active site for its antioxidant activity. It readily donates a phenolic hydrogen atom to a lipid peroxyl radical (LOO•), converting it into a more stable lipid hydroperoxide (LOOH) and forming a tocopheryl radical (TO•). This tocopheryl radical is relatively stable and less likely to propagate the peroxidation chain. It can be recycled back to its active form by other antioxidants like Vitamin C.

Synergistic Effects of the Nicotinate Moiety

While the α-tocopherol component directly addresses oxidative stress, the nicotinic acid moiety contributes to cellular health through distinct mechanisms:

-

Vasodilation: Nicotinic acid is a known vasodilator that can improve microcirculation.[3] This effect is mediated by the release of prostaglandins, which in turn can increase the production of nitric oxide (NO), a potent vasodilator.[4][5] Improved blood flow can enhance the delivery of nutrients and antioxidants to tissues and aid in the removal of metabolic waste products.

-

Lipid Regulation: Nicotinic acid is clinically used to manage hyperlipidemia. It can reduce total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.[3] By improving the lipid profile, it can reduce the substrate available for lipid peroxidation.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in the cellular response to oxidative stress.

MAP Kinase (MAPK) Signaling Pathway

Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[2][6] These pathways can have both pro-survival and pro-apoptotic effects depending on the context and duration of the stress. Studies suggest that this compound can activate MAP kinase signaling, potentially as part of a cellular defense mechanism against oxidative stress.[7]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While direct evidence for this compound is still emerging, the antioxidant properties of its Vitamin E component suggest a potential role in modulating the Nrf2/ARE pathway.[8][9]

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. e-century.us [e-century.us]

- 5. youtube.com [youtube.com]

- 6. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 7. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Vitamin E Nicotinate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of Vitamin E Nicotinate (B505614) (TN) in vitro. It consolidates quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a resource for researchers in the fields of pharmacology, cell biology, and drug development. While research on TN is less extensive than for other vitamin E esters, this guide synthesizes the available literature to present a coherent picture of its biological activity at the cellular level.

Introduction

Vitamin E Nicotinate, an ester of α-tocopherol and nicotinic acid, has traditionally been considered a stable pro-drug form of its constituent vitamins. However, recent in vitro studies have revealed that the intact molecule possesses unique biological activities, particularly in cell signaling, that are distinct from the combined effects of α-tocopherol and niacin.[1][2] This guide delves into the mechanisms of its cellular uptake, subsequent metabolic fate, and the signaling cascades it initiates.

Cellular Uptake of this compound

While specific kinetic data for the cellular uptake of this compound is not extensively documented, studies on human vascular smooth muscle cells have shown a significant intracellular accumulation of the intact molecule.[3] In a metabolomics study, cells treated with 100 µM of TN for 10 minutes showed levels of the ester that were over 1000-fold higher than in cells treated with α-tocopheryl acetate (B1210297) and niacin.[3] This indicates that TN is readily taken up by these cells. The lipophilic nature of the molecule suggests it may cross the cell membrane via passive diffusion.

Intracellular Metabolism and Hydrolysis

Once inside the cell, this compound is believed to be hydrolyzed by intracellular esterases into its constituent parts: α-tocopherol and nicotinic acid. The primary enzymes responsible for the hydrolysis of ester-containing drugs are carboxylesterases (CES).[4] Human liver tissue predominantly expresses CES1, while the intestine expresses high levels of CES2.[5] The specific carboxylesterase involved in intracellular TN hydrolysis in different cell types has yet to be fully elucidated.

In vitro studies using pancreatic enzymes provide some insight into the relative susceptibility of TN to hydrolysis compared to other tocopheryl esters.

Table 1: Comparative In Vitro Hydrolysis of Tocopheryl Esters by Pancreatic Esterase

| Tocopheryl Ester | Relative Rate of Hydrolysis | Reference |

| α-Tocopheryl Acetate | Easily Hydrolyzable | [6] |

| α-Tocopheryl Nicotinate | Moderately Hydrolyzable | [6] |

| α-Tocopheryl Succinate | Much Lower than Acetate |

This suggests that the nicotinate moiety renders the ester bond less susceptible to enzymatic cleavage than the acetate ester.

The overall intracellular metabolic pathway can be visualized as a two-step process: uptake of the intact ester followed by enzymatic hydrolysis.

Signaling Pathways Activated by Intact this compound

A significant finding from recent research is that intact this compound can elicit specific cell signaling events before its hydrolysis.[1][2] This activity is not observed in cells treated with an equivalent combination of α-tocopheryl acetate and niacin.[1]

Upregulation of Anandamide

Treatment of human vascular smooth muscle cells with TN leads to the upregulation of various primary fatty acid amides, most notably anandamide.[1][2] Anandamide is an endocannabinoid that plays a role in various physiological processes.

Activation of MAP Kinase Signaling

This compound has been shown to activate the Mitogen-Activated Protein (MAP) kinase signaling pathway.[1] Specifically, it induces the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[3] This activation occurs within minutes of cellular exposure to TN.

The proposed signaling cascade initiated by intact TN is illustrated below. It is hypothesized that TN may interact with a cell surface receptor, potentially the G-protein coupled receptor 109A (GPR109A), which is a known receptor for niacin.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and metabolism.

Cell Culture and Treatment

-

Cell Line: Human pulmonary artery smooth muscle cells are a relevant model system.[3]

-

Culture Conditions: Cells are cultured in smooth muscle cell growth medium supplemented with fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[3]

-

Serum Starvation: To reduce basal signaling, cells are typically serum-starved overnight (e.g., in medium with 0.4% FBS) before treatment.[3]

-

Treatment: this compound is dissolved in a vehicle such as ethanol (B145695) and added to the culture medium at the desired final concentration (e.g., 100 µM). A vehicle control is run in parallel.[3]

Metabolite Extraction for UPLC-MS Analysis

This protocol is adapted from a study on the metabolomics of TN-treated cells.[3]

-

Cell Harvesting: After treatment, cells are washed with cold PBS and harvested by scraping.

-

Cell Lysis: Cell pellets are resuspended in water and subjected to freeze-thaw cycles (e.g., 30 seconds on dry ice followed by 90 seconds at 37°C) to lyse the cells. Sonication can also be used.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add cold methanol (B129727) containing internal standards and incubate on ice.

-

Add chloroform, vortex, and centrifuge to separate the phases.

-

Collect the supernatant and add chilled acetonitrile (B52724) to precipitate proteins. Incubate overnight at -20°C.

-

-

Sample Preparation for Analysis: Centrifuge the samples and dry the supernatant. Resuspend the dried metabolite mixture in a suitable solvent (e.g., 50% methanol) for UPLC-MS analysis.

In Vitro Esterase Activity Assay

This protocol is a generalized approach based on methods for other tocopheryl esters and can be adapted for TN.[7]

-

Substrate Preparation: Prepare a micellar solution of this compound. This can be achieved by dissolving TN in a buffer (e.g., Tris-HCl, pH 7.4) containing a bile acid such as sodium cholate.

-

Enzyme Source: Use a source of esterase, such as commercially available porcine pancreatic lipase (B570770) or a cell lysate from the cell line of interest.

-

Reaction Initiation: Initiate the hydrolysis reaction by adding the enzyme source to the substrate solution and incubate at 37°C with shaking.

-

Time Points: At various time points, take aliquots of the reaction mixture.

-

Reaction Termination: Stop the reaction by adding a solvent like ethanol.

-

Extraction: Extract the lipids, including the remaining TN and the liberated α-tocopherol, using an organic solvent like heptane (B126788) or hexane.

-

Quantification: Analyze the extracted samples by HPLC with UV or fluorescence detection to quantify the decrease in TN and the increase in α-tocopherol over time.

HPLC Method for Quantification

-

Instrumentation: A reverse-phase HPLC system with a C18 column is suitable.[3][8]

-

Mobile Phase: A gradient mobile phase, for example, consisting of acetonitrile and water with a modifier like formic acid, can be used to separate TN, α-tocopherol, and nicotinic acid.[3]

-

Detection: UV detection is appropriate for all three compounds. A fluorescence detector can be used for sensitive detection of α-tocopherol. Mass spectrometry (MS) can be coupled with HPLC for definitive identification and quantification.[8][9]

Western Blotting for ERK1/2 Phosphorylation

This is a standard protocol to assess the activation of the MAP kinase pathway.[3]

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electroblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% bovine serum albumin).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody.

-

-

Detection: Use an enhanced chemiluminescence (ECL) system to detect the signal.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

The workflow for these experimental protocols can be visualized as follows:

Conclusion and Future Directions

The in vitro evidence to date suggests that this compound is not merely a pro-drug, but a bioactive molecule in its own right. It is readily taken up by cells and can initiate specific signaling cascades, such as the activation of the MAP kinase pathway and the production of anandamide, before it is metabolized.

Future research should focus on several key areas:

-

Quantitative Uptake Kinetics: Determining the rate and mechanism of TN uptake into various cell types.

-

Identification of Intracellular Esterases: Identifying the specific carboxylesterases responsible for TN hydrolysis and quantifying their activity.

-

Receptor Identification: Confirming the identity of the putative cell surface receptor for intact TN.

-

Downstream Functional Effects: Elucidating the functional consequences of TN-induced signaling in different physiological and pathological contexts.

A deeper understanding of these aspects will be crucial for fully realizing the therapeutic potential of this compound.

References

- 1. Hydrolysis of stereoisomeric α-tocopheryl acetates catalyzed by bovine cholesterol esterase - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. aocs.org [aocs.org]

- 9. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

Unveiling the Direct Anti-inflammatory Action of Tocopheryl Nicotinate: A Hydrolysis-Independent Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), has traditionally been viewed as a prodrug, delivering its constituent molecules upon hydrolysis. However, emerging evidence suggests that the intact molecule possesses intrinsic anti-inflammatory properties, independent of its breakdown into tocopherol and nicotinic acid. This technical guide delves into the core mechanisms of this direct anti-inflammatory action, providing a comprehensive overview of the signaling pathways involved, detailed experimental protocols, and quantitative data to support further research and development in this area.

Core Mechanism: Direct Signaling by Intact Tocopheryl Nicotinate

Recent studies indicate that unhydrolyzed tocopheryl nicotinate (TN) can directly modulate cellular signaling pathways associated with inflammation. This action is distinct from the well-documented antioxidant effects of tocopherol and the vasodilatory properties of nicotinic acid. The primary evidence points towards the activation of the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway and the upregulation of endogenous anti-inflammatory lipid mediators.

Activation of the ERK/MAPK Signaling Pathway

In vitro studies have demonstrated that tocopheryl nicotinate, but not a combination of its hydrolytic products (tocopheryl acetate (B1210297) and niacin), can induce the phosphorylation of ERK1/2 in human vascular smooth muscle cells.[1] This activation of a key signaling cascade suggests a direct interaction of the intact ester with cellular components, initiating a downstream signaling response.

Caption: Tocopheryl Nicotinate (TN) signaling cascade.

Upregulation of Anti-inflammatory Fatty Acid Amides

A key finding is the ability of unhydrolyzed tocopheryl nicotinate to significantly increase the intracellular levels of several primary fatty acid amides known for their potent anti-inflammatory and immunomodulatory activities. These include anandamide (B1667382) (arachidonoylethanolamine), oleamide, and palmitoylethanolamide (B50096) (PEA).[1] This effect was not observed with the combination of tocopheryl acetate and niacin, underscoring the unique activity of the intact tocopheryl nicotinate molecule.

Caption: Upregulation of fatty acid amides by TN.

Indirect Modulation of Key Inflammatory Pathways

The upregulation of anandamide, oleamide, and PEA by tocopheryl nicotinate suggests an indirect mechanism for modulating the NF-κB and PPAR signaling pathways, which are central to the inflammatory response.

NF-κB Pathway Inhibition

Anandamide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory action of anandamide on NF-κB is mediated through the direct inhibition of the IκB kinase (IKK) complex, preventing the degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of NF-κB. Oleamide has also been reported to suppress NF-κB activation.[2]

Caption: Indirect inhibition of the NF-κB pathway by TN.

PPAR Pathway Activation

Palmitoylethanolamide (PEA) is a well-established endogenous ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[1][3] Activation of PPAR-α by PEA leads to the transrepression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.[4]

Caption: Indirect activation of the PPAR-α pathway by TN.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of tocopheryl nicotinate and its upregulated mediators.

Table 1: Effect of Tocopheryl Nicotinate on ERK Phosphorylation

| Treatment | p-ERK/ERK Ratio (Fold Change vs. Control) | Cell Type | Reference |

| Tocopheryl Nicotinate (100 µM) | ~1.5 | Human Vascular Smooth Muscle Cells | [1] |

| Tocopheryl Acetate + Niacin (100 µM each) | No significant change | Human Vascular Smooth Muscle Cells | [1] |

Table 2: Upregulation of Fatty Acid Amides by Tocopheryl Nicotinate

| Metabolite | Fold Change (TN vs. TA + Niacin) | Cell Type | Reference |

| Anandamide | >2 | Human Vascular Smooth Muscle Cells | [1] |

| Oleamide | >2 | Human Vascular Smooth Muscle Cells | [1] |

| Palmitamide | >2 | Human Vascular Smooth Muscle Cells | [1] |

Table 3: Anti-inflammatory Activity of Upregulated Fatty Acid Amides

| Compound | Assay | IC50 / EC50 | Target | Reference |

| Anandamide | NF-κB Reporter Assay (TNF-α induced) | ~10 µM | IKKβ | [5] |

| Palmitoylethanolamide | PPAR-α Activation | EC50 = 3.1 µM | PPAR-α | [3] |

| Oleamide | LPS-induced Nitrite Production | Significant suppression at 10-40 µM | NF-κB, MAPK | [2] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments relevant to investigating the anti-inflammatory properties of tocopheryl nicotinate.

Experimental Workflow

Caption: General experimental workflow.

Cell Culture and Treatment

-

Cell Lines: Human or murine macrophages (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVEC), or other relevant cell types.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in multi-well plates at a suitable density.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of tocopheryl nicotinate, tocopherol, and nicotinic acid in a suitable solvent (e.g., DMSO).

-

Treat cells with various concentrations of tocopheryl nicotinate or control compounds for a predetermined time (e.g., 1-24 hours).

-

For inflammatory stimulation, add an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for a specified duration before harvesting.

-

Western Blot for Protein Phosphorylation and Expression

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, IκBα, COX-2, iNOS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands, normalizing to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Measurement

-

Sample Collection: Collect cell culture supernatants after treatment and/or stimulation.

-

Assay Procedure:

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, and addition of substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

NF-κB Nuclear Translocation by Immunofluorescence

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment and Fixation: After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Assess the translocation of p65 from the cytoplasm to the nucleus.

PPARγ Reporter Gene Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

-

Treatment: Treat the transfected cells with tocopheryl nicotinate or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that tocopheryl nicotinate possesses direct anti-inflammatory properties that are independent of its hydrolysis. The activation of the ERK/MAPK pathway and the upregulation of anti-inflammatory fatty acid amides provide a compelling mechanistic basis for these effects. The subsequent indirect modulation of the NF-κB and PPAR pathways through these upregulated mediators offers a novel perspective on the therapeutic potential of this compound.

Further research is warranted to:

-

Directly investigate the interaction of unhydrolyzed tocopheryl nicotinate with the NF-κB and PPAR signaling pathways.

-

Elucidate the specific receptor or cellular target through which tocopheryl nicotinate initiates its signaling cascade.

-

Conduct in vivo studies to validate these hydrolysis-independent anti-inflammatory effects in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the untapped potential of tocopheryl nicotinate as a direct-acting anti-inflammatory agent. The detailed protocols and summarized data offer practical tools to advance our understanding and application of this intriguing molecule.

References

- 1. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary tocopherols inhibit cell proliferation, regulate expression of ERα, PPARγ and Nrf2, and decrease serum inflammatory markers during the development of mammary hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Vitamin E Nicotinate: A Novel Signaling Molecule in Vascular Smooth Muscle Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitamin E Nicotinate (TN), an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin or vitamin B3), is emerging as a significant signaling molecule in vascular smooth muscle cells (VSMCs), independent of its constituent vitamins' canonical functions.[1][2] While traditionally viewed as a prodrug for vitamin E and niacin, recent evidence suggests that the intact TN molecule possesses unique biological activities, particularly in the context of cardiovascular health.[2] Metabolomics studies have revealed that TN is endogenously present in cardiac tissue and its levels are dramatically reduced in heart failure, hinting at a specific pathophysiological role.[3][4] This guide provides a comprehensive overview of the current understanding of TN's signaling pathways in VSMCs, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms.

Core Signaling Actions of this compound in Vascular Smooth Muscle Cells

This compound exerts its effects on VSMCs through two primary, and potentially interconnected, signaling pathways: the upregulation of primary fatty acid amides, including the endocannabinoid anandamide (B1667382), and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] These actions are distinct from those elicited by the co-administration of vitamin E acetate (B1210297) and niacin, underscoring the unique signaling properties of the intact TN molecule.[5]

Upregulation of Anandamide and Other Fatty Acid Amides

Treatment of human pulmonary artery smooth muscle cells with this compound (100 µM for 10 minutes) leads to a significant increase in the intracellular levels of several primary fatty acid amides.[5] Among these, the most notable is arachidonoylethanolamine, which includes the well-known endocannabinoid anandamide.[5] Anandamide is a potent signaling lipid known to exert vasodilatory and anti-inflammatory effects, in part through activation of cannabinoid receptors.[6] The upregulation of anandamide by TN suggests a novel mechanism by which this compound may influence vascular tone and inflammation.[7]

Activation of the ERK/MAP Kinase Pathway

In addition to modulating lipid signaling, this compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAP kinase cascade.[1][5] Specifically, TN treatment leads to the phosphorylation of ERK1 (p44) and ERK2 (p42) in human VSMCs.[5] The ERK pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival.[8] The activation of this pathway by TN points towards its potential role in modulating VSMC phenotype and function.

Quantitative Data Summary

The following table summarizes the quantitative findings from metabolomics analysis of human pulmonary artery smooth muscle cells treated with 100 µM this compound for 10 minutes. The data highlights the significant upregulation of several primary fatty acid amides.

| Metabolite | Fold Change (TN vs. Control) | p-value |

| Arachidonoylethanolamine (Anandamide) | ~3.0 | ≤ 0.05 |

| Palmitamide | Significantly Upregulated | ≤ 0.05 |

| Oleamide | Significantly Upregulated | ≤ 0.05 |

| Elaidamide | Significantly Upregulated | ≤ 0.05 |

| Stearamide | Significantly Upregulated | ≤ 0.05 |

| Linoleamide | Significantly Upregulated | ≤ 0.05 |

| Palmitoleamide | Significantly Upregulated | ≤ 0.05 |

Note: The exact fold changes for all metabolites are not explicitly provided in the source literature, but are described as significantly upregulated with a p-value ≤ 0.05 and a multiplicative change of greater than two-fold.[5] Dose-response data for the effect of this compound on fatty acid amide production is not currently available in the literature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound in VSMCs and the experimental workflows for its study.

Figure 1. Proposed signaling pathways of this compound in VSMCs.

Figure 2. Experimental workflow for studying this compound signaling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on VSMCs.

Cell Culture and Treatment

-

Cell Line: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs).

-

Culture Medium: Smooth Muscle Growth Medium (SmGM™-2), supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grown to near confluence. Prior to treatment, the culture medium is replaced with a serum-free medium for a period of serum starvation (typically 24 hours) to reduce basal signaling activity. Cells are then treated with 100 µM this compound or vehicle control for 10 minutes.

Metabolomics Analysis of Fatty Acid Amides

-

Sample Preparation and Metabolite Extraction:

-

After treatment, the culture medium is rapidly aspirated.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolism is quenched by adding a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) directly to the culture dish on dry ice.

-

Cells are scraped from the dish in the extraction solvent.

-

The cell lysate is transferred to a microcentrifuge tube and subjected to vortexing and centrifugation to pellet cellular debris.

-

The supernatant containing the metabolites is collected for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: An aliquot of the metabolite extract is injected onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) using an ultra-performance liquid chromatography (UPLC) system. A gradient elution is performed with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

-

Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Data is acquired in MS/MS mode, where precursor ions corresponding to the m/z of the target fatty acid amides are selected and fragmented, and specific product ions are monitored for quantification.

-

-

Data Analysis:

-

Peak integration and quantification are performed using specialized software.

-

Data is normalized to an internal standard and/or cell number/protein concentration.

-

Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the this compound-treated and control groups.

-

Western Blot Analysis for ERK Phosphorylation

-

Cell Lysis and Protein Quantification:

-

Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected by scraping and clarified by centrifugation.

-

The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK).

-

The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

-

To normalize for protein loading, the membrane is stripped and re-probed with a primary antibody against total ERK1/2.

-

The band intensities are quantified using densitometry software, and the ratio of phosphorylated ERK to total ERK is calculated.

-

Conclusion and Future Directions

The discovery of this compound as a signaling molecule in vascular smooth muscle cells opens new avenues for research and therapeutic development. The upregulation of the vasoprotective lipid anandamide and the activation of the ERK/MAPK pathway provide a mechanistic basis for the potential cardiovascular benefits of this compound. However, further research is required to fully elucidate the signaling network initiated by TN. Key areas for future investigation include:

-

Dose-response and time-course studies: to understand the dynamics of TN-induced signaling.

-

Identification of the direct molecular target(s) of TN: to unravel the initial steps in its mechanism of action.

-

Elucidation of the relationship between anandamide upregulation and MAPK activation: to determine if these are sequential or parallel events.

-

In vivo studies: to validate the physiological relevance of these signaling pathways in animal models of cardiovascular disease.

A deeper understanding of this compound's signaling properties will be crucial for harnessing its therapeutic potential for the management of vascular dysfunction and related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of α-Tocopheryl Nicotinate in Preclinical Models of Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Among the molecules of interest is α-tocopheryl nicotinate (B505614), an ester of α-tocopherol (the most active form of Vitamin E) and nicotinic acid (niacin). This technical guide provides an in-depth overview of the biological importance of α-tocopheryl nicotinate in preclinical models relevant to heart failure. Recent metabolomics studies have revealed that α-tocopheryl nicotinate is endogenously present in cardiac tissue and its levels are dramatically reduced in heart failure, suggesting a crucial role in cardiac pathophysiology.[1] This guide will delve into the experimental evidence, proposed mechanisms of action, and detailed protocols from key studies, offering a comprehensive resource for researchers in cardiovascular drug discovery.

Evidence of Cardioprotective Effects in Hypertensive Models

Hypertension is a primary driver of cardiac remodeling and eventual heart failure. A seminal study by Igarashi and colleagues (1977) investigated the effects of d,l-α-tocopheryl nicotinate in spontaneously hypertensive rats (SHR), a well-established model of hypertension-induced cardiac stress. The findings from this study provide compelling evidence for the cardioprotective potential of α-tocopheryl nicotinate.

Experimental Protocol: Hypertension-Induced Cardiac Stress in Rats

This protocol is based on the methodology described by Igarashi et al. (1977).[2][3]

Animal Model:

-

Spontaneously Hypertensive Rats (SHR), young (9 weeks of age) and old (9 months of age).

-

DOCA-salt hypertensive rats.

Treatment Groups:

-

Control group.

-

d,l-α-tocopheryl nicotinate (EN) administered orally at 20 or 100 mg/kg daily.

-

d,l-α-tocopheryl acetate (B1210297) (EA) administered orally at a dose molecularly equivalent to EN.

Induction of Hypertension:

-

Young SHR: 1% saline solution as drinking water from 9 to 15 weeks of age.

-

Old SHR: Salt-loading to advance pre-existing hypertension.

-

DOCA-salt model: Standard protocol of deoxycorticosterone acetate and salt administration.

Duration of Study:

-

Variable, with assessments conducted over several weeks to monitor the progression of hypertension and the effects of treatment.

Key Parameters Measured:

-

Systolic blood pressure.

-

Incidence of myocardial fibrosis.

-

Incidence of pulmonary edema.

-

Animal survival rate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Igarashi et al. (1977), demonstrating the superior efficacy of α-tocopheryl nicotinate compared to α-tocopheryl acetate in a model of hypertension-induced cardiac stress.

Table 1: Effect of α-Tocopheryl Nicotinate on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day) | Change in Systolic Blood Pressure |

| Control | - | Progressive increase |

| d,l-α-tocopheryl nicotinate | 20 | Delayed progression |

| d,l-α-tocopheryl nicotinate | 100 | Delayed progression |

| d,l-α-tocopheryl acetate | 88 | Delayed progression |

Note: α-tocopheryl nicotinate was found to be approximately 5 times more active than α-tocopheryl acetate on a molecular basis in its antihypertensive effect.[2][3]

Table 2: Pathological Changes in Hypertension Model

| Pathological Finding | Control Group Incidence | d,l-α-tocopheryl nicotinate Treated Group Incidence | d,l-α-tocopheryl acetate Treated Group Incidence |

| Myocardial Fibrosis | High | Markedly Reduced | Reduced |

| Pulmonary Edema | High | Markedly Reduced | Reduced |

| Death | High | Markedly Reduced | Reduced |

Note: The protective effects of α-tocopheryl nicotinate against pathological changes associated with hypertension were more pronounced than those of α-tocopheryl acetate.[2][3]

Proposed Mechanisms of Action and Signaling Pathways

The cardioprotective effects of α-tocopheryl nicotinate in heart failure models are likely multifactorial, involving a combination of antioxidant, anti-inflammatory, and direct cellular signaling modulation. While research specifically on the nicotinate ester is ongoing, the broader literature on tocopherols (B72186) provides a strong foundation for its potential mechanisms.

Experimental Workflow: Investigating Cardioprotective Mechanisms

Experimental workflow for studying α-tocopheryl nicotinate in heart failure.

Modulation of Key Signaling Pathways

Several signaling pathways are implicated in the pathophysiology of heart failure, and evidence suggests that tocopherols can modulate these pathways.

1. Protein Kinase C (PKC) Inhibition:

PKC activation is involved in cardiac hypertrophy and remodeling. α-tocopherol has been shown to inhibit PKC activity, which may contribute to its cardioprotective effects.

Inhibition of the PKC signaling pathway by α-tocopheryl nicotinate.

2. Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB pathway is a key regulator of inflammation, which plays a significant role in the progression of heart failure. Tocopherols have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

Modulation of the NF-κB inflammatory pathway.

3. Mitogen-Activated Protein Kinase (MAPK) and Akt Signaling:

The MAPK and Akt signaling pathways are crucial in regulating cardiomyocyte survival, apoptosis, and hypertrophy. While direct evidence for α-tocopheryl nicotinate is emerging, other forms of Vitamin E have been shown to influence these pathways, suggesting a potential mechanism for its cardioprotective effects.

Potential modulation of MAPK and Akt signaling pathways.

Conclusion and Future Directions

The available evidence strongly suggests that α-tocopheryl nicotinate is a biologically important molecule in the context of cardiac health and disease. Its dramatic reduction in heart failure models, coupled with its demonstrated efficacy in mitigating hypertension-induced cardiac stress, underscores its therapeutic potential. The proposed mechanisms of action, including the modulation of key signaling pathways like PKC and NF-κB, provide a solid rationale for its cardioprotective effects.

Future research should focus on elucidating the precise molecular targets of α-tocopheryl nicotinate in cardiomyocytes and further investigating its impact on cardiac function and remodeling in a wider range of heart failure models. More detailed studies on its effects on MAPK and Akt signaling are also warranted. A deeper understanding of these aspects will be crucial for the translation of these promising preclinical findings into novel therapeutic strategies for heart failure.

References

Synergistic Antioxidant and Vasodilatory Effects of Vitamin E Nicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E Nicotinate, also known as tocopheryl nicotinate, is a unique compound formed by the esterification of tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3). This molecule synergistically combines the potent antioxidant properties of Vitamin E with the well-established vasodilatory and lipid-modifying effects of nicotinic acid.[1] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its synergistic antioxidant and vasodilatory actions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Core Mechanisms of Action

The dual functionality of this compound stems from its two bioactive components:

-

Antioxidant Activity (Tocopherol Moiety): The tocopherol component of the molecule is a potent, lipid-soluble antioxidant.[2] It acts as a chain-breaking antioxidant, effectively neutralizing lipid peroxyl radicals and thus protecting cell membranes from oxidative damage.[2] This action is crucial in mitigating oxidative stress, a key pathological factor in numerous cardiovascular and inflammatory diseases.

-

Vasodilatory and Lipid-Modifying Effects (Nicotinic Acid Moiety): Nicotinic acid is known for its vasodilatory properties, which are primarily mediated through the release of prostaglandins (B1171923), leading to an increase in nitric oxide (NO) production.[3][4] Enhanced NO bioavailability results in the relaxation of vascular smooth muscle and subsequent vasodilation. Furthermore, nicotinic acid favorably modulates lipid profiles, contributing to its cardiovascular benefits.[1]

Recent research also suggests that the intact this compound molecule may possess unique biological functions independent of its individual components, potentially through receptor-mediated cell signaling pathways.[5]

Signaling Pathways

The synergistic effects of this compound can be understood through the interplay of distinct signaling pathways activated by its constituent parts.

Antioxidant Signaling of α-Tocopherol

The primary antioxidant mechanism of α-tocopherol involves the direct scavenging of reactive oxygen species (ROS), thereby interrupting lipid peroxidation chain reactions. Additionally, α-tocopherol can modulate intracellular signaling cascades involved in inflammation and cell adhesion, in part by inhibiting protein kinase C (PKC) activity.[1]

Caption: Antioxidant signaling pathway of α-tocopherol.

Vasodilatory Signaling of Nicotinic Acid

Nicotinic acid-induced vasodilation is primarily mediated through the G-protein coupled receptor 109A (GPR109A). Activation of this receptor on Langerhans cells and keratinocytes leads to the synthesis and release of prostaglandins (primarily PGD2 and PGE2). These prostaglandins then act on receptors on vascular smooth muscle cells, stimulating the production of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn leads to vasodilation, partly through increased nitric oxide (NO) synthesis.

Caption: Vasodilatory signaling pathway of nicotinic acid.

Quantitative Data on Antioxidant and Vasodilatory Effects

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the known effects and provide a framework for comparative analysis.

Table 1: Comparative Antioxidant Activity

| Compound | Antioxidant Assay | Result | Reference |

| α-Tocopheryl Nicotinate | Inhibition of H₂O₂-induced platelet lipid peroxidation | More effective than α-tocopheryl acetate (B1210297) | [6] |

| α-Tocopherol | DPPH Radical Scavenging | IC₅₀ values reported in various studies | [7] |

| Nicotinic Acid | - | Limited direct antioxidant activity | - |

| Synergistic Effect | DPPH Radical Scavenging | Hypothesized to be greater than individual components | [8][9] |

Table 2: Comparative Vasodilatory Effects

| Compound | Experimental Model | Key Findings | Reference |

| α-Tocopheryl Nicotinate | Human microcirculation (rewarming time) | More effective at improving microcirculation than α-tocopheryl acetate + nicotinic acid | [2] |

| α-Tocopherol | Cholesterol-fed rabbit aorta | Preserves endothelium-dependent vasodilation | [1][10] |

| Nicotinic Acid | Human aortic endothelial cells | Increases nitric oxide production | [11][12] |

| Synergistic Effect | Isolated aortic rings | Hypothesized to show enhanced and sustained vasodilation | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the synergistic antioxidant and vasodilatory effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant capacity of lipophilic compounds.[13][14]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Trolox, α-tocopherol) in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[15][16]

Caption: Experimental workflow for the DPPH assay.

Ex Vivo Vasodilation Assay using Isolated Aortic Rings

This ex vivo method is a gold standard for assessing the direct effects of compounds on vascular tone.[17][18][19][20][21]

Principle: A segment of an artery (e.g., rat thoracic aorta) is dissected, cut into rings, and mounted in an organ bath containing a physiological salt solution. The tension of the rings is measured, and the effects of vasoactive compounds are quantified by their ability to relax pre-constricted rings.

Protocol:

-

Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-constriction: Induce a submaximal contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension. A dose-response curve is then plotted to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation). To investigate the role of the endothelium and nitric oxide, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor (e.g., L-NAME).

Caption: Workflow for the isolated aortic ring vasodilation assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the intracellular antioxidant effect of a compound by measuring its ability to reduce ROS levels.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), is used. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period.

-

Loading with H₂DCFDA: Wash the cells and incubate them with H₂DCFDA solution in the dark.

-

Induction of Oxidative Stress: Induce oxidative stress in the cells by adding an agent like hydrogen peroxide (H₂O₂) or angiotensin II.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of the cells treated with this compound to that of the untreated control cells to determine the percentage reduction in intracellular ROS.

Conclusion

This compound presents a compelling profile as a multi-functional therapeutic agent. Its unique structure, combining the antioxidant prowess of Vitamin E with the vasodilatory and lipid-lowering benefits of nicotinic acid, offers a synergistic approach to addressing pathologies underpinned by oxidative stress and impaired vascular function. While further research is needed to fully quantify the synergistic effects and elucidate the complete spectrum of its mechanisms of action, the existing evidence strongly supports its potential in the development of novel therapies for cardiovascular and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for continued investigation into this promising molecule.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Vasorelaxant effects of Acer nikoense extract and isolated coumarinolignans on rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. WO2009003899A1 - Synergistic combination of proanthocyanidins, gamma-tocotrienol and niacin - Google Patents [patents.google.com]

- 10. Vascular incorporation of alpha-tocopherol prevents endothelial dysfunction due to oxidized LDL by inhibiting protein kinase C stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reprocell.com [reprocell.com]

The Role of Vitamin E Nicotinate in Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. Disruptions in this equilibrium, leading to oxidative stress, are implicated in the pathophysiology of numerous diseases. Vitamin E Nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin), presents a compelling molecule of interest for its potential to modulate redox homeostasis. This technical guide provides an in-depth exploration of the role of Vitamin E Nicotinate in cellular redox balance, detailing its mechanism of action, impact on antioxidant defenses, and involvement in key signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of relevant biological pathways and workflows.

Introduction to Redox Homeostasis and Oxidative Stress

Redox homeostasis is fundamental to normal cellular function, with reactive oxygen species (ROS) acting as both signaling molecules and potential sources of cellular damage. ROS, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. The cellular antioxidant defense system, comprising enzymatic components such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), alongside non-enzymatic antioxidants like glutathione (GSH) and Vitamin E, works to neutralize excess ROS and maintain a balanced redox state.

An imbalance favoring ROS production leads to oxidative stress, a condition characterized by the oxidative damage of cellular macromolecules, including lipids, proteins, and nucleic acids. This damage is a key contributor to the initiation and progression of various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

This compound: A Dual-Action Molecule

This compound, or α-tocopheryl nicotinate, is a stable ester formed between the antioxidant α-tocopherol and the vasodilator nicotinic acid. This unique combination suggests a multi-faceted role in cellular health. While the ester linkage temporarily blocks the free hydroxyl group of α-tocopherol responsible for its direct free radical scavenging activity, the molecule can be hydrolyzed in vivo to release both Vitamin E and nicotinic acid.[1][2][3] However, emerging evidence suggests that the intact this compound molecule may also possess biological activities independent of its constituent parts, particularly in the realm of cell signaling.[4]

Mechanism of Action in Redox Homeostasis

The primary contribution of this compound to redox homeostasis is believed to occur through the following mechanisms:

-

Direct Antioxidant Action (Post-hydrolysis): Following enzymatic hydrolysis in the body, the released α-tocopherol acts as a potent lipid-soluble antioxidant. It integrates into cellular membranes and lipoproteins, where it effectively quenches lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1]

-

Modulation of Endogenous Antioxidant Enzymes: The released nicotinic acid can be converted to NAD(P)H, which are essential cofactors for several antioxidant enzymes, including glutathione reductase, which maintains the pool of reduced glutathione.

-

Independent Signaling Properties: Studies suggest that intact this compound can activate specific intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can, in turn, influence the expression and activity of antioxidant enzymes and other cytoprotective genes.[4]

Quantitative Effects of this compound on Redox Parameters

While research specifically quantifying the direct effects of this compound on all redox parameters is still emerging, some studies provide valuable insights. The following table summarizes available quantitative data.

| Parameter | Study Type | Model | Treatment | Key Findings | Reference |

| Lipid Peroxidation (Malondialdehyde - MDA) | In vivo | Human (Type 2 Diabetic Patients) | Oral α-tocopheryl nicotinate | Significant reduction in MDA levels in red blood cell membranes. | [1] |

| Lipid Peroxidation (H₂O₂-induced) | In vitro | Human Platelets | α-tocopheryl nicotinate vs. α-tocopheryl acetate | α-tocopheryl nicotinate was more effective in reducing lipid peroxidation. | [1] |

Key Signaling Pathways Modulated by this compound